(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate
Description
The compound (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate features a benzofuran core substituted with a thiophene-derived methylidene group at the 2-position and a cyclopropanecarboxylate ester at the 6-position. The Z-configuration of the exocyclic double bond introduces steric constraints, influencing molecular conformation and intermolecular interactions.
Properties
IUPAC Name |
[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] cyclopropanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4S/c18-16-13-6-5-11(20-17(19)10-3-4-10)8-14(13)21-15(16)9-12-2-1-7-22-12/h1-2,5-10H,3-4H2/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHROVOPAPJXSON-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CS4)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is a synthetic compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a benzofuran core with a thiophene moiety and a cyclopropanecarboxylate group, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that the compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi. The presence of the thiophene ring is often associated with enhanced antimicrobial properties.
- Antioxidant Properties : Many benzofuran derivatives possess antioxidant activity, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage and associated diseases.
- Anticancer Potential : Some derivatives of benzofuran have been investigated for their ability to induce apoptosis in cancer cells. The unique structure of this compound may enhance its efficacy against specific cancer types.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those linked to cancer cell proliferation.
- Reactive Oxygen Species (ROS) Regulation : By modulating ROS levels, the compound could exert protective effects against oxidative damage.
- Cell Signaling Pathways : Interaction with various signaling pathways (e.g., MAPK and PI3K/Akt) may play a role in its anticancer activity.
Case Study 1: Antimicrobial Activity
A study conducted on related benzofuran compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be lower than those for conventional antibiotics, suggesting potential as an alternative treatment .
Case Study 2: Antioxidant Effects
In vitro assays revealed that the compound exhibited strong free radical scavenging activity, comparable to established antioxidants like ascorbic acid. This suggests its utility in formulations aimed at reducing oxidative stress-related conditions .
Case Study 3: Anticancer Research
Preliminary studies indicated that derivatives similar to this compound showed promise in inducing apoptosis in human breast cancer cell lines. The mechanism was linked to mitochondrial dysfunction and increased expression of pro-apoptotic factors .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Antimicrobial Activity | Antioxidant Activity | Anticancer Potential |
|---|---|---|---|---|
| Compound A | Structure A | MIC = 12 µg/mL | IC50 = 25 µM | Induces apoptosis |
| Compound B | Structure B | MIC = 15 µg/mL | IC50 = 20 µM | Inhibits proliferation |
| (Z)-3-oxo... | Current Compound | MIC = TBD | IC50 = TBD | Apoptosis induction |
Comparison with Similar Compounds
Data Tables: Structural and Functional Comparison
Research Findings and Implications
- Electronic Properties : Thiophene-containing compounds (e.g., the target) may exhibit lower band gaps compared to methoxy-substituted analogues due to sulfur’s electronegativity, relevant for organic semiconductors .
- Biological Interactions : The cyclopropane ester’s rigidity could reduce enzymatic degradation, a trait leveraged in prodrug design, whereas cyclohexane esters might improve lipid bilayer penetration .
- Crystallographic Trends : Structural validation tools (e.g., PLATON; see ) ensure accuracy in comparing bond lengths and angles, critical for structure-activity relationship studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
